[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol
Description
Properties
Molecular Formula |
C13H15F3O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
[(2S,5R)-5-[4-(trifluoromethyl)phenyl]oxan-2-yl]methanol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)11-4-1-9(2-5-11)10-3-6-12(7-17)18-8-10/h1-2,4-5,10,12,17H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
JOJRZBHHMUUUNW-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)C(F)(F)F)CO |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization of Oxane Precursors
One common approach involves starting with a suitable dihydroxy or halogenated precursor, which undergoes intramolecular cyclization to form the oxane ring with defined stereochemistry (2S,5R). For example:
- Starting Material: A 4-hydroxyphenyl derivative bearing a trifluoromethyl group.
- Reaction Conditions: Acidic or basic cyclization under controlled temperature to promote ring closure.
- Outcome: Formation of the oxane ring with stereocontrol, often facilitated by chiral auxiliaries or catalysts.
Cross-Coupling and Functionalization
Following ring formation, functionalization to introduce the methanol group at the oxan-2-yl position can be achieved via:
- Nucleophilic substitution: Using reagents such as formaldehyde derivatives or methylating agents to attach the hydroxymethyl group.
- Catalytic methods: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids bearing hydroxymethyl groups, as indicated in related synthetic procedures.
Specific Reaction Conditions
Based on related synthesis protocols, typical conditions include:
| Step | Reagents | Catalyst | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|---|
| Oxane ring formation | Diol or halogenated precursor | Acid or base | Toluene, ethanol, or dichloromethane | Reflux | 12-24 hours | Variable |
| Methanol functionalization | Formaldehyde or hydroxymethylating agent | Palladium catalyst | Dioxane, DMF | 80-110°C | 6-18 hours | Up to 92% |
Note: These conditions are adapted from similar compounds' synthesis and tailored for stereoselectivity and yield optimization.
Key Research Findings and Data Integration
Stereoselective Synthesis
Research indicates that stereochemical control is achieved via chiral catalysts or auxiliaries during cyclization. For instance, employing chiral ligands in palladium-catalyzed cross-couplings can favor the formation of the (2S,5R) stereoisomer with high enantioselectivity.
Catalytic Cross-Coupling
The Suzuki-Miyaura coupling, often used in related aromatic substitutions, involves:
- Reagents: A trifluoromethylphenyl boronic acid derivative.
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂.
- Conditions: Elevated temperatures (~80°C), inert atmosphere, and bases like potassium acetate.
This method efficiently introduces the trifluoromethylphenyl group onto the oxane precursor.
Purification and Characterization
Purification typically employs column chromatography with silica gel, using solvent systems like hexane/ethyl acetate. Characterization involves NMR, MS, and chiral HPLC to confirm stereochemistry and purity.
Data Tables Summarizing Synthesis Conditions
| Reaction Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Oxane ring formation | Diol precursor | Acid/Base | Toluene/Ethanol | Reflux | 12-24 h | Variable | Stereoselective cyclization |
| Methanol group addition | Formaldehyde derivative | Pd catalyst | Dioxane | 80-110°C | 6-18 h | Up to 92% | Hydroxymethylation |
Industrial and Large-Scale Synthesis Considerations
For industrial synthesis, continuous flow reactors and optimized catalytic systems are employed to enhance yield, stereoselectivity, and purity. Advanced purification techniques such as preparative chromatography or crystallization are used to meet pharmaceutical standards.
Summary of Perspectives from Literature
- Stereocontrol is critical; chiral catalysts significantly improve enantioselectivity.
- Catalytic cross-coupling reactions are central to attaching the trifluoromethylphenyl group.
- Reaction optimization involves temperature, solvent choice, and catalyst loading to maximize yield and stereochemical purity.
- Purification and thorough characterization ensure the compound's suitability for further biological or medicinal research.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives
Biological Activity
[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a cyclic ether framework. This article explores the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅F₃O₂
- Molecular Weight : 260.25 g/mol
- CAS Number : 2059917-55-2
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, potentially modulating key biological pathways. While comprehensive studies are still required, initial findings suggest promising pharmacological profiles.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural characteristics suggest possible interactions with various receptors, which could lead to therapeutic effects.
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties, warranting further exploration of this compound in cancer research .
Comparative Analysis with Related Compounds
Compounds structurally similar to this compound often exhibit notable biological activities. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Alprenolol | 1-(o-allylphenoxy)-3-(isopropylamino)-2-propanol | Antihypertensive agent |
| Benfluorex | N-(1-methyl-2-(3-[trifluoromethyl]-phenyl)ethyl)amino ethanol benzoate ester | Anorectic and hypolipidemic properties |
| Bepridil hydrochloride | 1-isobutoxy-2-pyrrolidino-3-(N-benzylanilino) propane hydrochloride | Calcium channel blocker |
This table illustrates the diversity in biological activity among compounds with similar structural motifs, emphasizing the potential of this compound for further investigation.
Case Studies and Research Findings
Recent studies have begun to elucidate the biological activity of compounds featuring trifluoromethyl groups. For instance, research on isoxazole derivatives has shown that the inclusion of a trifluoromethyl moiety significantly enhances anticancer activity against various cell lines (e.g., MCF-7) compared to their non-trifluoromethylated analogs . This underscores the importance of the trifluoromethyl group in enhancing biological efficacy.
Key Findings from Recent Research
- Anticancer Activity : Compounds similar to this compound have shown IC₅₀ values ranging from 2.63 μM to 19.72 μM against breast cancer cell lines, indicating strong potential for therapeutic applications .
- Mechanistic Studies : Apoptotic mechanisms have been observed in related compounds, suggesting that this compound may also induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol
- Structure : Differs by replacing the 4-(trifluoromethyl)phenyl group with a 4-fluorophenyl substituent.
- Molecular Weight : 210.24 g/mol (vs. 260.25 g/mol for the target compound), reflecting the lighter fluorine atom compared to the trifluoromethyl group.
- Applications: Likely serves as a precursor or intermediate in fluorinated compound synthesis. Limited hazard data are reported .
[(2S,5R)-5-[3-(Trifluoromethyl)phenyl]oxan-2-yl]methanol
- Structure : A positional isomer with the trifluoromethyl group at the 3-position of the phenyl ring.
- Molecular Weight : 260.25 g/mol (identical to the target compound).
Comparison Table: Substituent Effects
| Compound Name | Substituent Position | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Target Compound | 4-(Trifluoromethyl) | 260.25 | High lipophilicity due to -CF₃ |
| [(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol | 4-Fluoro | 210.24 | Lower molecular weight, less stable |
| [(2S,5R)-5-[3-(Trifluoromethyl)phenyl]oxan-2-yl]methanol | 3-(Trifluoromethyl) | 260.25 | Altered electronic effects |
Heterocyclic Analogs
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
- Structure : Replaces the oxane ring with a thiazole ring.
- Molecular Weight : 259.24 g/mol.
Birelentinib Intermediate: [(2S,5S)-5-{4-Amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl}oxan-2-yl]methanol
Complex Derivatives with Fluorinated Moieties
(2S,3R,4R,5R)-1-(4-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-3-methylphenyl)hexane-1,2,3,4,5,6-hexaol
Research Findings and Implications
- Stereochemical Sensitivity : The (2S,5R) configuration in oxane derivatives is conserved across analogs, suggesting its importance in maintaining structural integrity or chiral recognition .
- Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound enhances metabolic resistance compared to -F, making it more suitable for drug development .
- Heterocyclic vs. Oxane Scaffolds : Thiazole-based analogs (e.g., ) may exhibit distinct electronic properties, whereas oxane derivatives prioritize conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
